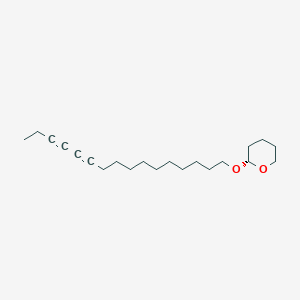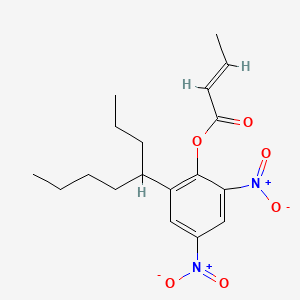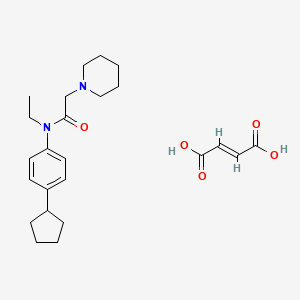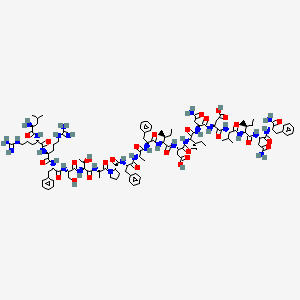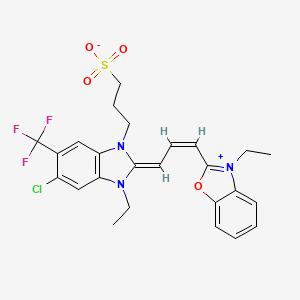
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride is a complex organic compound that features a piperidine ring, a tetrazole ring, and a benzenamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine and tetrazole intermediates. The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving appropriate precursors . The tetrazole ring is often formed through cycloaddition reactions involving azides and nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final step typically involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or tetrazole derivatives.
Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety .
Applications De Recherche Scientifique
Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and tetrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through binding to these targets, altering their function, and influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and tetrazole derivatives, such as:
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share structural similarities and have been studied for their pharmacological activities.
Piperidine derivatives: Various piperidine-containing compounds are known for their wide range of biological activities.
Uniqueness
What sets Benzenamine, 4-(2-(2-(1-piperidinyl)ethyl)-2H-tetrazol-5-yl)-, dihydrochloride apart is its unique combination of a piperidine ring, a tetrazole ring, and a benzenamine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
158553-45-8 |
|---|---|
Formule moléculaire |
C14H22Cl2N6 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
4-[2-(2-piperidin-1-ylethyl)tetrazol-5-yl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H20N6.2ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;;/h4-7H,1-3,8-11,15H2;2*1H |
Clé InChI |
ZCEGTUHKOJJTOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



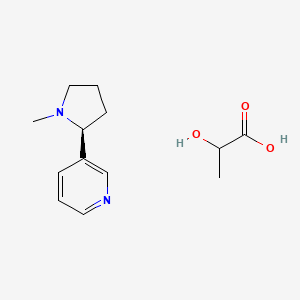
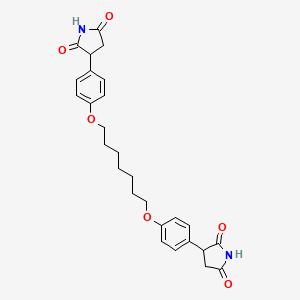


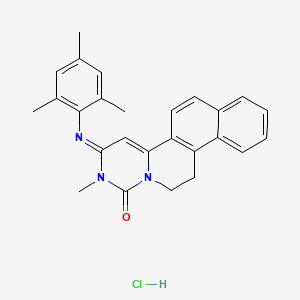
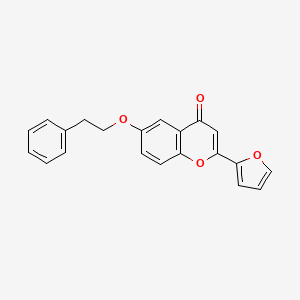
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
